molecular formula C33H33ClN2O3 B5234003 2-Phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5234003
M. Wt: 541.1 g/mol
InChI Key: YLDRQZWRUAOEIV-UHFFFAOYSA-N
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Description

The compound 2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 313244-73-4, molecular formula: C₂₇H₃₀N₂O₃, molar mass: 430.54 g/mol) is a polyhydroquinoline derivative with a complex heterocyclic structure . Its core consists of a partially saturated quinoline ring system (positions 1–8), substituted at key positions:

  • Position 2: Methyl group.
  • Position 4: 4-(Dimethylamino)phenyl group, contributing electron-donating properties.
  • Position 7: 4-Chlorophenyl group, introducing electron-withdrawing effects.
  • Ester moiety: 2-Phenylethyl ester at position 3, influencing solubility and pharmacokinetics.
  • Ketone: At position 5, critical for structural rigidity and hydrogen-bonding interactions.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for diverse pharmacological activities, including calcium channel modulation, anti-inflammatory, and antioxidant effects .

Properties

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33ClN2O3/c1-21-30(33(38)39-18-17-22-7-5-4-6-8-22)31(24-11-15-27(16-12-24)36(2)3)32-28(35-21)19-25(20-29(32)37)23-9-13-26(34)14-10-23/h4-16,25,31,35H,17-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDRQZWRUAOEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyhydroquinoline derivatives share a common core but differ in substituents, which dictate their electronic, steric, and pharmacological profiles. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound: 2-Phenylethyl 7-(4-Cl-phenyl)-4-[4-(NMe₂)phenyl]-2-Me-5-oxo-hexahydroquinoline-3-carboxylate 7: 4-Cl-phenyl; 4: 4-(NMe₂)phenyl; 3: 2-phenylethyl ester 430.54 Electron-rich (NMe₂) and electron-poor (Cl) substituents; bulky ester group Not explicitly reported
Ethyl 4-(2-Cl-phenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4: 2-Cl-phenyl; 3: ethyl ester; 2,7,7: methyl groups ~350 (estimated) Simpler substituents; lower steric hindrance Anti-inflammatory at low doses
Methyl 7-(3,4-diOMe-phenyl)-4-[4-(SMe)phenyl]-2-Me-5-oxo-hexahydroquinoline-3-carboxylate 7: 3,4-dimethoxyphenyl; 4: 4-methylsulfanylphenyl; 3: methyl ester ~453 (estimated) Methoxy (electron-donating) and thioether (polarizable) groups No activity reported
Isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4: 4-(difluoromethoxy)phenyl; 3: isobutyl ester; 2,6,6: methyl groups ~435 (reported) Difluoromethoxy (enhanced lipophilicity); branched ester Hirshfeld surface analysis (structural study)
Ethyl 4-(3-OH-phenyl)-2-Me-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate 4: 3-hydroxyphenyl; 7: phenyl; 3: ethyl ester 403.48 Hydroxyl group (hydrogen bonding potential); aromatic interactions at position 7 Not explicitly reported

Key Observations

In contrast, the 4-chlorophenyl at position 7 introduces electron withdrawal, possibly stabilizing the ring system . Compounds with methoxy (e.g., ) or hydroxyl (e.g., ) groups offer hydrogen-bonding capabilities, absent in the target compound.

Isobutyl esters (e.g., ) further amplify lipophilicity, which may correlate with prolonged half-lives .

Pharmacological Potential: The ethyl 4-(2-Cl-phenyl) analog demonstrated anti-inflammatory activity at low doses, suggesting that chloro-substituted derivatives merit further exploration. The target compound’s dual chloro and dimethylamino substituents could synergize for enhanced receptor affinity. No direct activity data are available for the target compound, but its structural complexity aligns with 1,4-DHP derivatives known for calcium channel modulation .

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